molecular formula C16H16N6O4 B12001193 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B12001193
M. Wt: 356.34 g/mol
InChI Key: VOVFBEGWJVHCCU-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine-based acetohydrazide derivative featuring a 1,3-dimethyl-2,6-dioxo-tetrahydro-7H-purin-7-yl core linked to an (E)-4-hydroxybenzylidene moiety via a hydrazide bridge. The 4-hydroxyphenyl group introduces polarity, influencing solubility and biological interactions, such as enzyme inhibition or receptor binding .

Properties

Molecular Formula

C16H16N6O4

Molecular Weight

356.34 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H16N6O4/c1-20-14-13(15(25)21(2)16(20)26)22(9-17-14)8-12(24)19-18-7-10-3-5-11(23)6-4-10/h3-7,9,23H,8H2,1-2H3,(H,19,24)/b18-7+

InChI Key

VOVFBEGWJVHCCU-CNHKJKLMSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves the reaction of 1,3-dimethylxanthine with hydrazine hydrate and 4-hydroxybenzaldehyde under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzylidene Acetohydrazides

Compounds in this category retain the purine-acetohydrazide backbone but vary in substituents on the benzylidene aromatic ring. Key examples include:

Compound ID Substituent(s) on Benzylidene Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data (1H NMR δ ppm) Source
18f 3-Methoxy C₁₇H₁₈N₆O₄ 255–257 75 8.15 (s, 1H), 3.79 (d, J=53.2 Hz, 6H)
18g 2-Hydroxy C₁₆H₁₆N₆O₄ 222–225 45 11.71 (s, 1H), 10.11 (s, 1H)
18h Benzo[d][1,3]dioxol-5-yl C₁₇H₁₆N₆O₅ >300 25 6.10 (s, 2H), 7.37 (s, 1H)
18l 4-Methoxy C₁₇H₁₈N₆O₄ 245–248 50 7.7 (dd, J=7.2, 5.1 Hz, 2H)
Target 4-Hydroxy C₁₈H₁₈N₆O₅ Not reported

Key Observations :

  • Polar Substituents: The 4-hydroxyphenyl group in the target compound likely enhances aqueous solubility compared to methoxy or non-polar substituents (e.g., 18f, 18l).
  • Melting Points : Electron-withdrawing groups (e.g., benzo[d][1,3]dioxol-5-yl in 18h) correlate with higher melting points (>300°C), suggesting stronger intermolecular interactions .
  • Synthetic Yields : Electron-donating groups (e.g., 3-methoxy in 18f) yield higher synthetic efficiency (75%) compared to sterically hindered substituents (e.g., 18h: 25%) .
Trifluoromethyl and Halogenated Derivatives
  • However, its electron-withdrawing nature may reduce nucleophilic reactivity compared to the target compound’s hydroxyl group .
  • 4-Chlorophenyl Derivative () :

    • Molecular Formula: C₁₄H₁₂ClN₆O₂S
    • The chlorine atom enhances stability against metabolic degradation but may introduce toxicity risks .
Purine Core Modifications
  • Sulfanyl Acetohydrazides () :

    • Replace the purine-7-yl group with a purine-6-ylsulfanyl moiety (e.g., Compound 3 in ).
    • These derivatives exhibit distinct biological profiles, such as antithyroid activity, due to altered hydrogen-bonding capabilities .
  • HC-030031 () :

    • Structure: 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide
    • Replaces the hydrazide with an acetamide group and substitutes the benzylidene with an isopropylphenyl group. This modification enhances TRPA1 receptor antagonism, demonstrating how functional group changes redirect biological activity .
Pyrazole Derivatives ():
  • Synthesized via cyclization of hydrazides (e.g., 3a-e), these compounds replace the hydrazide with a pyrazole-carbaldehyde moiety.
  • Exhibit varied biological activities, including antimicrobial properties, due to increased conformational rigidity .

Biological Activity

The compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic molecule with potential biological activity. Its structure includes a purine derivative, which is known for various pharmacological properties. The molecular formula is C19H17N7O3C_{19}H_{17}N_{7}O_{3}, and it has a molecular weight of approximately 391.39 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of purine derivatives similar to this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells.

Case Study: Compound d17

In a study evaluating the biological activity of theophylline derivatives, a compound referred to as d17 , which shares structural characteristics with our compound of interest, exhibited notable antiproliferative effects. The following table summarizes its activity against different cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
H4605.93 ± 0.97Induces apoptosis via Bax/Bcl-2 ratio alteration
A5496.76 ± 0.25Downregulates phosphorylated Akt protein
MCF-78.93 ± 0.01Induces apoptosis in a concentration-dependent manner

These findings suggest that modifications in the purine structure can enhance anticancer activity by promoting apoptosis in cancer cells while exhibiting low toxicity to normal cells .

The mechanism through which these compounds exert their effects often involves the modulation of apoptotic pathways. For example, the increase in the Bax/Bcl-2 protein ratio leads to mitochondrial dysfunction and subsequent cell death . The downregulation of the Akt signaling pathway is also critical, as it plays a significant role in cell survival and proliferation.

Other Biological Activities

Beyond anticancer properties, purine derivatives have been explored for their roles in other biological processes:

  • Antimicrobial Activity : Some studies indicate that related compounds possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

Synthesis and Evaluation

The synthesis of this compound involves several steps that include the formation of hydrazones and subsequent modifications to enhance biological activity. Research has indicated that structural diversity can significantly impact pharmacological properties, suggesting that variations in substituents can lead to improved efficacy against specific targets.

Future Directions

Future research should focus on:

  • In Vivo Studies : To confirm the efficacy and safety profile of this compound in animal models.
  • Mechanistic Studies : To further elucidate the pathways involved in its biological activities.
  • Structural Modifications : To optimize its pharmacokinetic properties for better therapeutic outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.